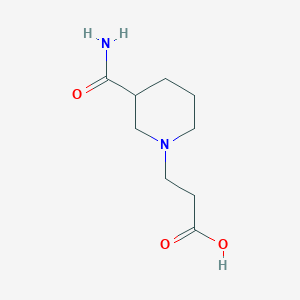
3-(3-Carbamoylpiperidin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carbamoylpiperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H16N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of 3-carbamoylpiperidine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-(3-Carbamoylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
3-(3-Carbamoylpiperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Carbamoylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
3-(3-Carbamoylpiperidin-1-yl)phenoxyacetic acid: Another derivative with similar structural features but different functional groups.
3-Carbamoylpropanoic acid: A simpler analog with a shorter carbon chain.
Uniqueness
3-(3-Carbamoylpiperidin-1-yl)propanoic acid is unique due to its specific piperidine ring structure combined with a carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required.
生物活性
3-(3-Carbamoylpiperidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its piperidine ring with a carbamoyl group attached. The molecular formula is C9H16N2O2, and its structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting it may be effective against certain bacterial strains.
In Vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 70 |
| HepG2 | 37.59 |
| A2780 | 22.76 |
These results indicate that the compound exhibits significant cytotoxicity, particularly against A2780 cells, which are derived from ovarian cancer.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating effective cytotoxicity at concentrations achievable in clinical settings.
- Antimicrobial Properties : Another research effort evaluated the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results suggested that it possesses moderate activity, warranting further investigation into its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. Variations in the piperidine ring or the carbamoyl group can significantly alter its potency and selectivity for target enzymes or receptors. Ongoing SAR studies aim to optimize these features for enhanced therapeutic efficacy.
特性
IUPAC Name |
3-(3-carbamoylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c10-9(14)7-2-1-4-11(6-7)5-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSOTLDJSIVFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













